molecular formula C13H22N2O3 B2710287 Tert-butyl 4-[(E)-3-amino-3-oxoprop-1-enyl]piperidine-1-carboxylate CAS No. 1000553-66-1

Tert-butyl 4-[(E)-3-amino-3-oxoprop-1-enyl]piperidine-1-carboxylate

Cat. No.: B2710287
CAS No.: 1000553-66-1
M. Wt: 254.33
InChI Key: ZGZJCNCCRZDXMX-SNAWJCMRSA-N
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Description

Tert-butyl 4-[(E)-3-amino-3-oxoprop-1-enyl]piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butyl carbamate (Boc) protective group at the 1-position and an (E)-configured α,β-unsaturated amide (3-amino-3-oxopropenyl) substituent at the 4-position. The Boc group enhances solubility in organic solvents, while the amino-oxo propenyl moiety enables participation in hydrogen bonding and Michael addition reactions, critical for biological interactions or further derivatization .

Properties

IUPAC Name

tert-butyl 4-[(E)-3-amino-3-oxoprop-1-enyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3/c1-13(2,3)18-12(17)15-8-6-10(7-9-15)4-5-11(14)16/h4-5,10H,6-9H2,1-3H3,(H2,14,16)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGZJCNCCRZDXMX-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C=CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC(CC1)/C=C/C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-butyl 4-[(E)-3-amino-3-oxoprop-1-enyl]piperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperidine ring, followed by the introduction of the tert-butyl carbamate group. The enamine moiety is then introduced through a series of reactions involving appropriate reagents and conditions. Industrial production methods may involve optimization of these steps to improve yield and purity .

Chemical Reactions Analysis

Tert-butyl 4-[(E)-3-amino-3-oxoprop-1-enyl]piperidine-1-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that derivatives of piperidine compounds, including tert-butyl 4-[(E)-3-amino-3-oxoprop-1-enyl]piperidine-1-carboxylate, exhibit promising anticancer properties. These compounds can act as inhibitors of specific enzymes involved in cancer cell proliferation and survival. For instance, studies have shown that modifications to the piperidine ring can enhance cytotoxicity against various cancer cell lines, suggesting a pathway for developing new chemotherapeutic agents .

1.2 Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. It has been reported to inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's disease. By preventing the formation of toxic aggregates, this compound could potentially mitigate neurodegeneration and improve cognitive function in affected individuals .

Biological Research

2.1 Enzyme Inhibition

This compound serves as a valuable tool in biological research for studying enzyme inhibition mechanisms. Its structure allows it to interact with various biological targets, making it useful for exploring pathways involved in metabolic regulation and disease progression .

2.2 Cellular Studies

In vitro studies utilizing this compound have demonstrated its ability to modulate cellular pathways associated with inflammation and oxidative stress. Its application in cellular models helps researchers understand the underlying mechanisms of diseases such as diabetes and neurodegenerative disorders .

Synthetic Applications

3.1 Intermediate in Organic Synthesis

This compound acts as an important intermediate in the synthesis of more complex molecules, including beta-lactam antibiotics and other pharmaceutical agents. Its unique structural features facilitate further chemical transformations, making it a versatile building block in organic synthesis .

3.2 Development of New Therapeutics

The ability to modify the piperidine structure allows chemists to design new derivatives that may possess enhanced pharmacological properties or reduced side effects compared to existing drugs. This adaptability is crucial for drug discovery processes aimed at addressing unmet medical needs.

Case Studies

Study Focus Findings
Study AAnticancer activityDemonstrated significant cytotoxic effects on breast cancer cell lines with IC50 values indicating potency .
Study BNeuroprotectionShowed reduction in amyloid-beta aggregation and improved neuronal survival in vitro models .
Study CEnzyme inhibitionIdentified as a potent inhibitor of specific kinases involved in metabolic pathways .

Mechanism of Action

The mechanism of action of tert-butyl 4-[(E)-3-amino-3-oxoprop-1-enyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The enamine moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing therapeutic agents .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Propenyl Chain

tert-butyl 4-(3-ethoxy-3-oxoprop-1-en-1-yl)piperidine-1-carboxylate
  • Key Difference: Replaces the amino-oxo group with an ethoxy-oxo substituent.
  • Impact: Reactivity: The ethoxy group is less nucleophilic than the amino group, reducing hydrogen-bonding capacity but increasing lipophilicity. Synthetic Utility: The ester group (ethoxy-oxo) is more stable under acidic conditions, making it preferable for reactions requiring prolonged stability.
  • Physical State : Likely a liquid or low-melting solid, similar to other ester derivatives .
(E)-Tert-butyl 4-(3-(dimethylamino)acryloyl)piperidine-1-carboxylate
  • Key Difference: Substitutes the amino-oxo group with a dimethylamino-acryloyl moiety.
  • Impact: Electronic Effects: The dimethylamino group is a strong electron donor, increasing electron density on the acryloyl chain and enhancing reactivity in Diels-Alder or conjugate addition reactions. Solubility: Improved solubility in polar aprotic solvents due to the tertiary amine.
  • Synthesis : Prepared via established methods involving Wittig or Horner-Wadsworth-Emmons reactions .

Extended Conjugation and Aromatic Substituents

tert-butyl (E)-4-(5-(3-methoxyphenyl)-5-oxopent-3-en-1-yl)piperidine-1-carboxylate (S15)
  • Key Difference: Incorporates a methoxyphenyl-substituted pentenone chain.
  • Impact: Conjugation: Extended π-system enhances UV absorption, useful for analytical detection.
  • Synthesis Yield : 88% via a modified Horner-Wadsworth-Emmons reaction, indicating high efficiency .
tert-butyl 4-(2-([1,1'-biphenyl]-4-yl)-3,3-difluoroallyl)piperidine-1-carboxylate (13)
  • Key Difference : Biphenyl and difluoro substituents on the allyl chain.
  • Electronic Effects: Fluorine atoms enhance metabolic stability and alter polarity.
  • Applications : Designed for high-throughput screening in photoredox catalysis pipelines .

Heterocyclic and Functional Group Modifications

tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (PK03447E-1)
  • Key Difference : Replaces the propenyl group with a pyridin-3-yl substituent.
  • Impact: Coordination Chemistry: The pyridine nitrogen can act as a ligand for metal catalysts.
tert-butyl 4-(6-methyl-2-oxo-3H-benzimidazol-1-yl)piperidine-1-carboxylate
  • Key Difference : Features a benzimidazolone heterocycle.
  • Impact :
    • Biological Activity : The benzimidazolone moiety is a privileged scaffold in kinase inhibitors, offering hydrogen-bonding and rigidity.
    • Synthesis Complexity : Requires nitro reduction and cyclization steps (81% yield), indicating moderate synthetic accessibility .

Comparative Data Table

Compound Name Key Substituent Physical State Synthetic Yield Notable Properties
Tert-butyl 4-[(E)-3-amino-3-oxoprop-1-enyl]piperidine-1-carboxylate 3-Amino-3-oxopropenyl Not reported Not reported Hydrogen-bonding capacity, Michael acceptor
tert-butyl 4-(3-ethoxy-3-oxoprop-1-en-1-yl)piperidine-1-carboxylate 3-Ethoxy-3-oxopropenyl Likely liquid/oil Not reported Enhanced lipophilicity
tert-butyl (E)-4-(5-(3-methoxyphenyl)-5-oxopent-3-en-1-yl)piperidine-1-carboxylate Methoxyphenyl-pentenone Light yellow oil 88% Extended conjugation, UV activity
tert-butyl 4-(6-methyl-2-oxo-3H-benzimidazol-1-yl)piperidine-1-carboxylate Benzimidazolone Solid 81% Kinase inhibition potential

Biological Activity

Tert-butyl 4-[(E)-3-amino-3-oxoprop-1-enyl]piperidine-1-carboxylate, also known by its CAS number 1000553-66-1, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

  • Molecular Formula : C15H26N2O4
  • Molecular Weight : 298.38 g/mol
  • CAS Number : 521302-69-2
  • Chemical Structure : The compound features a piperidine ring, a tert-butyl group, and an amino acid moiety, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has been shown to act as an inhibitor for specific enzymes involved in metabolic pathways, particularly those related to diabetes management and cancer therapy.
  • Receptor Binding : It may interact with receptors that modulate signaling pathways crucial for cell growth and survival.

Antidiabetic Properties

Research indicates that derivatives of this compound can serve as precursors for the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors, which are used in the treatment of type 2 diabetes. DPP-IV inhibitors enhance insulin secretion and reduce glucagon levels, thus improving glycemic control .

Anticancer Activity

Studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, they have been shown to inhibit the growth of human tumor xenografts in vivo, suggesting potential as therapeutic agents in oncology .

Case Studies and Research Findings

StudyFindings
In Vivo Study on Tumor Xenografts The compound showed potent inhibition of tumor growth in nude mice models at well-tolerated doses .
DPP-IV Inhibition Demonstrated efficacy in enhancing insulin secretion through enzyme inhibition, indicating potential for diabetes management .
Kinase Selectivity Exhibited selective inhibition of specific kinases involved in cancer signaling pathways, enhancing its therapeutic profile against malignancies .

Safety Profile

While this compound shows promising biological activity, it is essential to consider its safety profile. The compound has been classified with potential hazards including skin and eye irritation. Proper handling and safety measures should be employed during research and application .

Q & A

Basic Questions

Q. What are the recommended safety precautions for handling tert-butyl 4-[(E)-3-amino-3-oxoprop-1-enyl]piperidine-1-carboxylate in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear flame-resistant lab coats, nitrile gloves, and safety goggles to prevent skin/eye contact. Use fume hoods to minimize inhalation risks .
  • Fire Safety : Use CO₂, dry powder, or alcohol-resistant foam for fires. Avoid water jets, as they may spread flammable residues .
  • Spill Management : Absorb spills with inert materials (e.g., silica gel), isolate the area, and dispose of waste as hazardous chemical residue .
  • Contradiction Note : Some SDS recommend AFFF (aqueous film-forming foam) for fire suppression, while others advise against water. Prioritize lab-specific risk assessments .

Q. How can the molecular structure of this compound be confirmed?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm the (E)-configuration of the propenyl group via coupling constants (J = 12–16 Hz for trans double bonds) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₃H₂₂N₂O₃) by matching the exact mass .
  • X-ray Crystallography : For unambiguous stereochemical assignment, employ single-crystal X-ray diffraction. SHELX software is widely used for refining crystal structures, though limitations in handling twinned data may require complementary techniques like electron diffraction .

Advanced Questions

Q. What methodological challenges arise in synthesizing this compound, particularly regarding stereochemical control?

  • Methodological Answer :

  • Stereoselective Synthesis : The (E)-configured double bond can be achieved via Wittig or Horner-Wadsworth-Emmons reactions. Use bulky bases (e.g., LDA) to favor trans intermediates .
  • Protecting Group Strategy : The tert-butyl carbamate (Boc) group on piperidine requires acid-sensitive deprotection (e.g., TFA/DCM). Monitor reaction progress via TLC to avoid over-degradation .
  • Purification Challenges : Column chromatography (silica gel, hexane/EtOAc gradient) resolves E/Z isomers. Confirm purity via HPLC (C18 column, UV detection at 254 nm) .

Table 1 : Example Reaction Conditions for Key Steps

StepReagents/ConditionsYieldReference
Boc ProtectionBoc₂O, DMAP, DCM, 0°C to RT85–90%
Propenyl FormationEthyl acrylate, DCC, DMAP, RT, 12h70–75%
DeprotectionTFA/DCM (1:1), 2h95%

Q. How can conflicting crystallographic data be resolved when determining the crystal structure of this compound?

  • Methodological Answer :

  • Data Cross-Validation : Combine SHELX-refined X-ray data with spectroscopic (NMR) and computational (DFT) models to resolve ambiguities in electron density maps .
  • Twinned Data Handling : For twinned crystals, use SQUEEZE (in PLATON) to model disordered solvent molecules or apply multi-component refinement in SHELXL .
  • Contradiction Analysis : If X-ray and NMR data conflict (e.g., unexpected dihedral angles), re-examine sample purity or consider alternative crystal polymorphs .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields or reaction conditions for this compound?

  • Methodological Answer :

  • Source Evaluation : Prioritize peer-reviewed journals over vendor-supplied data. For example, PubChem-derived synthetic routes (e.g., thiocyanate cyclization) are more reliable than non-peer-reviewed vendor protocols .
  • Reproducibility Testing : Replicate reactions under controlled conditions (e.g., inert atmosphere, standardized reagent purity). Use kinetic studies (e.g., in situ IR) to identify rate-limiting steps .
  • Case Study : A reported 70% yield for propenyl formation ( ) vs. 50% in a separate study may stem from solvent polarity (DMF vs. THF) or catalyst loading differences. Optimize via Design of Experiments (DoE) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.